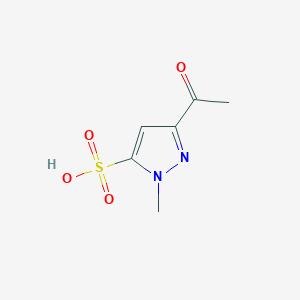
3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an acetyl group at position 3, a methyl group at position 1, and a sulfonic acid group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-acetyl-1-methyl-1H-pyrazole with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or aminated pyrazole derivatives.
Scientific Research Applications
3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group enhances its solubility and facilitates binding to active sites, while the acetyl and methyl groups contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1H-pyrazole-5-sulfonic acid: Lacks the methyl group at position 1.
1-Methyl-3-acetyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
3-Methyl-1H-pyrazole-5-sulfonic acid: Lacks the acetyl group at position 3.
Uniqueness
3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new pharmaceuticals .
Properties
CAS No. |
805179-08-2 |
|---|---|
Molecular Formula |
C6H8N2O4S |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
5-acetyl-2-methylpyrazole-3-sulfonic acid |
InChI |
InChI=1S/C6H8N2O4S/c1-4(9)5-3-6(8(2)7-5)13(10,11)12/h3H,1-2H3,(H,10,11,12) |
InChI Key |
AZTUQRJLUFUXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


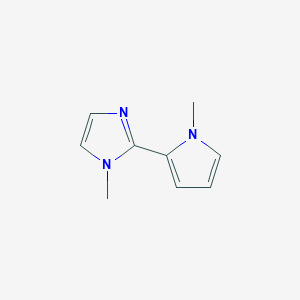
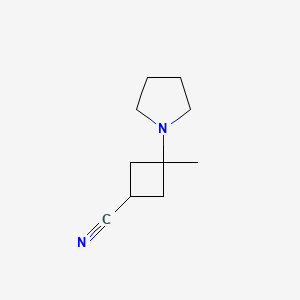
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)

![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
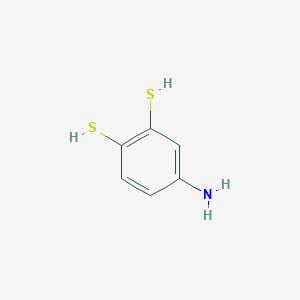
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
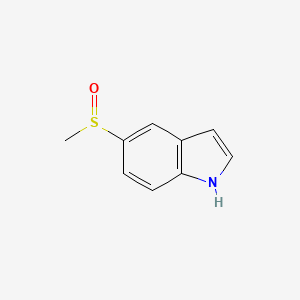
![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)


![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
